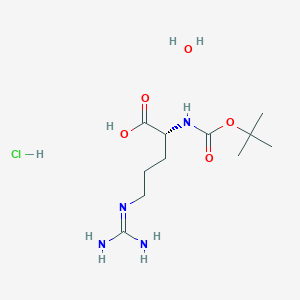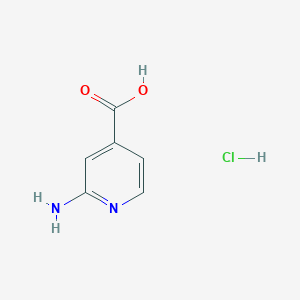
Boc-Arg HCl H2O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate is a useful research compound. Its molecular formula is C11H25ClN4O5 and its molecular weight is 328.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Boc-Arg HCl H2O wird häufig als Zwischenprodukt in der Peptidsynthese verwendet. Es trägt zur Bildung von Peptidketten bei, indem es während des Syntheseprozesses die Aminogruppe schützt .
Massenspektrometrie
Diese Verbindung wird aufgrund ihrer klar definierten Struktur und Eigenschaften als Standard in der Massenspektrometrie für die chemische Analyse verwendet .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird this compound verwendet, um seine Auswirkungen auf die Stickstoffmonoxidproduktion zu untersuchen, was Auswirkungen auf das Verständnis verschiedener physiologischer Prozesse hat .
Organische Synthese
Die tert-Butoxycarbonylgruppe, die in this compound vorhanden ist, findet breite Anwendung in der synthetischen organischen Chemie zur Einführung von Schutzgruppen in verschiedene organische Verbindungen .
Biologische Studien
Die Rolle der Verbindung in biologischen Systemen, insbesondere in biosynthetischen und biodegradierenden Stoffwechselwegen, macht sie zu einem interessanten Thema in biologischen Studien .
Chemische Transformationen
Aufgrund seines einzigartigen Reaktivitätsmusters wird this compound in chemischen Transformationen verwendet, die die Einführung der tert-Butylgruppe in andere Moleküle erfordern .
Wirkmechanismus
Target of Action
Boc-Arg HCl H2O, also known as ®-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate or BOC-D-ARG-OH.HCL.H2O, primarily targets the enzyme Nitric Oxide Synthase (NOS) . NOS plays a crucial role in the production of Nitric Oxide (NO), a critical signaling molecule in the body involved in many physiological and pathological processes.
Mode of Action
The compound’s mode of action centers around its ability to hinder the activity of NOS . By inhibiting NOS, it reduces the production of NO, thereby influencing the signaling pathways that rely on NO.
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The primary result of Boc-Arg HCl H2O’s action is the reduction of NO production due to NOS inhibition . This can lead to changes in the physiological processes that NO influences, such as blood pressure regulation, immune response, and neurotransmission.
Action Environment
The action, efficacy, and stability of Boc-Arg HCl H2O can be influenced by various environmental factors. For instance, its solubility in water and organic solvents like methanol and ethanol could affect its distribution and efficacy in different bodily environments. Furthermore, it is relatively stable under normal temperatures but can absorb moisture when exposed to humidity , which could potentially affect its stability and efficacy.
Eigenschaften
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4.ClH.H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;1H2/t7-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXLPYFDJUFEHQ-XCUBXKJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204070-00-8 |
Source


|
| Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, monohydrochloride, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204070-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, monohydrochloride, monohydrate (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)











